1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMOPNVGUJQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Significance of Pyrrolopyrimidinedione Heterocycles
1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione belongs to the family of pyrrolopyrimidines, which are fused heterocyclic systems containing a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. Specifically, it is a pyrrolopyrimidinedione, characterized by two carbonyl groups within the pyrimidine ring. This structural motif is of considerable interest in medicinal chemistry as it is considered a bioisostere of purine, a fundamental component of nucleic acids. This similarity allows pyrrolopyrimidine derivatives to interact with a wide range of biological targets, particularly enzymes involved in nucleic acid metabolism and cellular signaling pathways.
The significance of the pyrrolopyrimidinedione scaffold lies in its ability to serve as a "privileged structure" in drug discovery. This means that the core structure can be readily modified with various substituents to create libraries of compounds with diverse pharmacological profiles. The pyrrole moiety offers sites for functionalization that can influence steric, electronic, and hydrophobic properties, while the dione (B5365651) feature of the pyrimidine ring can participate in hydrogen bonding interactions within biological targets. The fusion of these two rings creates a rigid, planar system that can be tailored to fit into the active sites of enzymes and receptors.
Historical Trajectories and Foundational Discoveries Pertaining to the Pyrrolo 3,4 D Pyrimidine 2,4 3h,6h Dione Scaffold
The exploration of pyrrolopyrimidine scaffolds dates back to the mid-20th century, driven by the quest for analogs of purines with potential chemotherapeutic applications. While the broader class of pyrrolopyrimidines has been studied for decades, the specific 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione core has seen more focused investigation in recent years.
Overarching Research Themes and Academic Relevance of 1h Pyrrolo 3,4 D Pyrimidine 2,4 3h,6h Dione Derivatives
Conventional Synthetic Pathways
Classical approaches to constructing the pyrrolo[3,4-d]pyrimidine scaffold typically involve sequential, multi-step reactions. These strategies can be classified by the order of ring formation, either by first constructing the pyrimidine (B1678525) ring and subsequently annulating the pyrrole (B145914) ring, or by forming the pyrimidine ring onto a pre-existing pyrrole precursor.
A prominent strategy for synthesizing the 1H-pyrrolo[3,4-d]pyrimidine-2,4-dione scaffold begins with a pre-formed pyrimidine ring, such as uracil (B121893). An efficient synthesis has been developed starting from 6-methyluracil. tandfonline.com This multi-step approach involves the initial functionalization of the uracil ring through a sequence of reactions, including nitration, benzylation for protection of the nitrogen atoms, reduction of the nitro group to an amine, and subsequent methylation of the resulting amino group. tandfonline.com This sequence yields a highly functionalized pyrimidine derivative, which is primed for the subsequent construction of the fused pyrrole ring. tandfonline.com This method highlights a common tactic in heterocyclic chemistry where a readily available starting ring system is elaborated upon to build the final, more complex fused structure.
A key step in syntheses starting from pyrimidine precursors is the construction of the fused pyrrole ring. The van Leusen reaction, utilizing tosylmethylisocyanide (TosMIC), is a powerful and widely used method for this transformation. tandfonline.com In the synthesis of 1H-pyrrolo[3,4-d]pyrimidine-2,4-dione from a functionalized uracil intermediate, the TosMIC reagent is employed to facilitate an intramolecular cyclization reaction. tandfonline.com This step is crucial as it forms the five-membered pyrrole ring, thereby completing the bicyclic pyrrolopyrimidine core. tandfonline.com The versatility of the TosMIC methodology allows for the efficient creation of the pyrrole ring in a single, high-yielding step. tandfonline.com
An alternative conventional strategy involves building the pyrimidine ring onto an existing pyrrole or dihydropyrrole precursor. This approach is particularly useful for creating substituted pyrrolo[3,4-d]pyrimidines. The synthesis can commence from 1,2-substituted-3-amino-4-cyano-3-pyrrolines. researchgate.net These pyrroline (B1223166) derivatives possess the necessary functionalities—an amino group and an adjacent cyano group—to act as a scaffold for the pyrimidine ring. The pyrimidine ring is then formed through a condensation reaction with a one-carbon unit source. researchgate.net Reagents such as formamide (B127407), guanidine, or thiourea (B124793) can be reacted with the aminocyanopyrroline precursor to yield the corresponding 4-amino-, 2,4-diamino-, or 2-mercapto-4-amino-dihydropyrrolo[3,4-d]pyrimidines, respectively. researchgate.net Subsequent hydrolysis or modification can then lead to the desired dione (B5365651) structure.
The classical syntheses of the this compound scaffold employ a range of specific reagents and conditions to achieve the desired transformations. These conditions are often dictated by the chosen synthetic route, whether building the pyrrole onto the pyrimidine or vice versa.
For syntheses that construct the pyrrole ring last, key reagents include tosylmethylisocyanide (TosMIC) for the cyclization step and protecting groups like benzyl (B1604629) groups, which are often removed in a final deprotection step using reagents such as boron tribromide in refluxing xylene. tandfonline.com The formation of the pyrimidine ring often involves condensation reactions under basic conditions, for example, using sodium ethoxide in ethanol (B145695), or heating with reagents like formamide at high temperatures. researchgate.net
The table below summarizes typical reagents and conditions found in these conventional synthetic pathways.
| Synthetic Step | Key Reagents | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|---|
| Pyrrole Ring Construction | Tosylmethylisocyanide (TosMIC), Sodium Hydride (NaH) | Dimethylformamide (DMF) | Varies, often initial cooling followed by heating | tandfonline.com |
| Pyrimidine Ring Formation | Formamide | - (neat) | Reflux, high temperature (e.g., 180-210 °C) | researchgate.net |
| Pyrimidine Ring Formation | Guanidine, Thiourea | Ethanol | Reflux with a base (e.g., Sodium Ethoxide) | researchgate.net |
| Deprotection (Debenzylation) | Boron Tribromide (BBr3) | Xylene | Reflux | tandfonline.com |
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, modern synthetic efforts aim to develop more efficient, atom-economical, and environmentally benign methods. For the synthesis of complex heterocyclic systems like pyrrolo[3,4-d]pyrimidines, one-pot multicomponent reactions represent a significant advancement over classical multi-step methods.
Multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all reactants, are highly valued for their efficiency. rsc.org This approach is economically and environmentally advantageous compared to traditional multi-step syntheses. rsc.org
A notable application of this strategy is the one-pot condensation reaction for the synthesis of functionalized spiro pyrrolo[3,4-d]pyrimidines. rsc.org This reaction involves the combination of amino cyclohexane (B81311) derivatives with benzaldehyde (B42025) and other reagents in a single step to generate complex spiro-fused heterocyclic systems. rsc.org For instance, a mixture of cyclohexylamine, diethyl succinate, and sodium hydroxide (B78521) in ethanol can be heated under reflux to produce a spiro intermediate, which can then be further elaborated in a one-pot fashion. rsc.org While this example leads to a spiro derivative rather than the parent dione, it demonstrates the power of MCRs to rapidly assemble the core pyrrolo[3,4-d]pyrimidine scaffold with high molecular complexity. rsc.org
The table below outlines the components of a representative one-pot reaction for a related scaffold.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 / Reagent | Conditions | Reference |
|---|---|---|---|---|---|
| One-Pot Spiro-Annulation | Cyclohexylamine | Diethyl succinate | Sodium Hydroxide (NaOH) | Reflux in Ethanol | rsc.org |
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While specific MAOS protocols solely for the synthesis of the parent this compound are not extensively documented in the reviewed literature, the application of microwave irradiation in the synthesis of related pyrrolopyrimidine structures suggests its high potential for this target molecule.
For instance, microwave-assisted synthesis has been successfully employed for the preparation of various pyrrole and fused pyrimidine systems. These methods often involve the condensation of suitable precursors under microwave irradiation, which significantly reduces the reaction time from hours to minutes. The general principles of MAOS, such as efficient and uniform heating, can be logically extended to the synthesis of this compound, likely from precursors such as suitably substituted pyrroles and urea (B33335) or its derivatives. The development of a dedicated MAOS protocol would represent a significant advancement in the efficient production of this important heterocyclic core.
Catalytic Methods for Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione Formation (e.g., Transition Metal Catalysis)
Catalytic methods, particularly those employing transition metals, offer elegant and efficient pathways to complex heterocyclic structures. While the direct application of transition metal catalysis for the construction of the this compound core is an area of ongoing research, related studies on other pyrrolopyrimidine isomers provide valuable insights.
A notable approach involves the use of palladium catalysts in cross-coupling reactions to form key C-C or C-N bonds, followed by a cyclization step to construct the bicyclic system. For example, catalytic hydrogenation using palladium on carbon has been utilized in the synthesis of related pyrrolopyrimidine core structures. researchgate.net The development of a transition metal-catalyzed domino reaction, where multiple bonds are formed in a single pot, would be a highly atom-economical and efficient strategy for the synthesis of this compound.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanistic pathways of a reaction is crucial for its optimization and for predicting the formation of potential byproducts. An expeditious synthesis of 1H-Pyrrolo[3,4-d]pyrimidine-2,4-dione from uracil has been reported, where the key step is the construction of the pyrrole ring using tosylmethylisocyanide (TosMIC). researchgate.net This reaction proceeds through a series of intermediates. Density functional theory (DFT) calculations have been employed to investigate the structure of the starting materials, intermediates, and the final product, providing valuable insights into the reaction mechanism. researchgate.net
Another synthetic approach for analogues of this scaffold involves a one-step cyclocondensation of 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives via a Curtius rearrangement of the corresponding acyl azides. nuph.edu.ua This reaction pathway involves the in situ formation of an isocyanate intermediate which then undergoes an intramolecular cyclization to form the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold.
| Starting Material | Key Reagent/Reaction | Proposed Mechanism | Product |
| Uracil derivative | Tosylmethylisocyanide (TosMIC) | Stepwise construction of the pyrrole ring | This compound |
| 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivative | Diphenylphosphoryl azide | Curtius rearrangement followed by intramolecular cyclization | 4-Trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Regioselective Synthesis and Control of Isomeric Products
The synthesis of pyrrolopyrimidines often presents the challenge of controlling regioselectivity, as different isomers can be formed depending on the reaction conditions and the nature of the substituents on the starting materials. For the this compound scaffold, achieving regiocontrol is essential to ensure the desired biological activity.
In the synthesis starting from uracil, the regioselectivity is dictated by the initial functionalization of the uracil ring and the subsequent cyclization to form the pyrrole moiety at the desired position. researchgate.net The use of protecting groups and directing groups on the uracil precursor can be a key strategy to control the regiochemical outcome of the annulation reaction. Careful selection of reaction conditions, such as the base and solvent, can also influence the regioselectivity of the cyclization step. While the literature provides examples of regioselective synthesis for other pyrrolopyrimidine isomers, dedicated studies on controlling the formation of this compound over its other potential isomers are an important area for further investigation.
Derivatization Strategies for Functionalization of the Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione Core
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Various derivatization strategies can be envisioned, targeting different positions of the bicyclic system.
One key position for modification is the nitrogen atom of the pyrrole ring. N-alkylation or N-arylation can be achieved by reacting the core structure with suitable electrophiles under basic conditions. This allows for the introduction of a wide range of substituents, which can influence the compound's interaction with biological targets.
Furthermore, the pyrimidine ring offers several sites for functionalization. For instance, a synthetic approach towards potent PARP inhibitors has led to the successful introduction of a trifluoromethyl group at the 4-position of the related 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold. nuph.edu.ua This highlights the feasibility of introducing substituents that can significantly impact the biological profile of the molecule.
The following table summarizes potential derivatization strategies:
| Position | Reaction Type | Reagents | Resulting Functional Group |
| N-6 (Pyrrole) | Alkylation/Arylation | Alkyl halides, Aryl halides | N-Alkyl, N-Aryl |
| C-5, C-7 (Pyrrole) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Halogen, Nitro |
| N-1, N-3 (Pyrimidine) | Alkylation | Alkyl halides | N-Alkyl |
| C-5 (Pyrimidine) | Substitution | Nucleophiles (on a suitable precursor) | Various functional groups |
The development of diverse and efficient derivatization strategies is paramount for the exploration of the full therapeutic potential of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In the context of this compound derivatives, the spectrum reveals characteristic signals for the protons on the heterocyclic core and any substituents.
The protons attached to the pyrrole and pyrimidine rings, as well as the N-H protons, exhibit distinct chemical shifts (δ) measured in parts per million (ppm). The N-H proton of the pyrrole ring typically appears as a broad singlet in the downfield region of the spectrum, often above 10.0 ppm, due to the deshielding effect of the adjacent carbonyl groups and the aromatic system. researchgate.net Similarly, the N-H proton of the pyrimidine ring also resonates at a downfield chemical shift.
For substituted derivatives, the protons on the side chains show characteristic signals. For instance, in N-substituted derivatives of the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom typically resonate between 3.61 and 3.77 ppm. nih.gov Protons on aromatic substituents will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Pyrrolopyrimidine Structures
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound derivatives, the most characteristic signals are those of the two carbonyl carbons (C=O) in the dione system. These carbons are highly deshielded and typically resonate in the range of 150–170 ppm. researchgate.net
The sp²-hybridized carbons of the pyrrole and pyrimidine rings appear in the range of approximately 100–160 ppm. The specific chemical shifts are influenced by the nature and position of substituents. For example, carbons bearing electron-withdrawing groups will be shifted downfield, while those bearing electron-donating groups will be shifted upfield. Carbons in alkyl or aryl substituents will appear in their respective characteristic regions.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Related Pyrrolopyrimidine Structures
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). It is used to map out the proton-proton connectivity within alkyl chains or substituted aromatic rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of which proton is attached to which carbon. preprints.org This is particularly useful for assigning the signals of the heterocyclic core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million. This precision allows for the determination of the exact elemental composition and molecular formula of the compound. beilstein-journals.org For novel this compound derivatives, HRMS is the definitive method for confirming the molecular formula, distinguishing it from other potential isomers. A typical output will provide a "calculated" mass for a proposed formula and a "found" mass from the experiment, with a very small difference confirming the assignment. beilstein-journals.org
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such heterocyclic systems include the loss of small, stable molecules like carbon monoxide (CO), or the cleavage of bonds in the side chains attached to the core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
For this compound derivatives, the IR spectrum is dominated by strong absorption bands corresponding to the C=O and N-H bonds.
C=O Stretching: The two carbonyl groups of the dione system give rise to strong, sharp absorption bands in the region of 1650–1780 cm⁻¹. The exact position can be influenced by ring strain and conjugation. In related dione structures, distinct C=O bands are often observed around 1720 cm⁻¹ and 1780 cm⁻¹. mdpi.com
N-H Stretching: The N-H bonds of the pyrrole and pyrimidine rings exhibit moderate to strong absorption bands in the range of 3100–3500 cm⁻¹. These bands are often broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from substituents are found just below 3000 cm⁻¹. mdpi.com
C=C and C=N Stretching: Absorptions corresponding to the C=C and C=N bonds of the aromatic rings are typically found in the 1400–1650 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This destructive method provides a crucial checkpoint for the purity and structural integrity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula.
The procedure involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are then separated and quantified. From these quantities, the percentages of C, H, and N in the original sample are calculated.
For a novel derivative of this compound, the experimentally found percentages should align closely with the calculated values, typically within a margin of ±0.4%. A significant deviation between the found and calculated values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
The structures of newly synthesized compounds are routinely confirmed by elemental analysis. For instance, in the synthesis of related polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, researchers compare the calculated (Calcd) and experimentally found (Found) values to confirm the proposed structures. researchgate.net
Table 1: Representative Elemental Analysis Data for Pyrrolopyrimidine Derivatives Note: The following data is for closely related pyrrolo[2,3-d]pyrimidine analogs and serves to illustrate the application of elemental analysis.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | C₁₈H₁₅N₅O₅ | C | 56.69 | 56.76 | researchgate.net |
| H | 3.96 | 4.11 | researchgate.net | ||
| N | 18.37 | 18.30 | researchgate.net | ||
| 5-(5-Nitro-6-(phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | C₁₈H₁₄N₆O₇ | C | 50.71 | 50.63 | scielo.org.mx |
| H | 3.31 | 3.40 | scielo.org.mx | ||
| N | 19.71 | 19.81 | scielo.org.mx |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an essential technique for both the purification of synthesized compounds and the assessment of their purity. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For derivatives of this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions, identifying compounds, and determining appropriate solvent systems for large-scale purification. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action.
Different compounds travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation is visualized, often under UV light, and the retention factor (Rf) is calculated. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot. For instance, in the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, reaction progress is monitored by TLC using an ethyl acetate/hexane mixture as the eluent. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a more advanced and quantitative chromatographic technique that provides high-resolution separation and is a definitive method for purity assessment. The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components are separated based on their interactions with the packing material. A detector measures the components as they elute from the column, generating a chromatogram where each peak corresponds to a different component.
The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. For closely related heterocyclic systems, such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, specific HPLC methods have been developed to separate various derivatives, demonstrating the utility of this technique for analyzing complex mixtures of these compounds. nih.gov
Table 2: Typical Chromatographic Methods for Pyrrolopyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| TLC | Silica Gel | Ethyl Acetate / Hexane (5:1) | Monitoring reaction progress | researchgate.net |
| HPLC | Not Specified | Not Specified | Quantitative purity assessment, Separation | nih.gov |
Computational and Theoretical Investigations of the 1h Pyrrolo 3,4 D Pyrimidine 2,4 3h,6h Dione System
Quantum Chemical Calculations
No specific studies detailing quantum chemical calculations for 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione were identified. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
There are no available research findings that provide data on the optimized geometry, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO energy gaps) for this compound calculated through Density Functional Theory (DFT).
Prediction of Spectroscopic Parameters
Information regarding the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound, is not present in the surveyed literature.
Reactivity Analysis (e.g., Fukui functions, electrostatic potential maps)
No published data was found concerning the reactivity analysis of this compound. This includes the calculation of Fukui functions to predict sites for nucleophilic and electrophilic attack or the generation of molecular electrostatic potential (MEP) maps to visualize charge distribution and reactive sites.
Molecular Dynamics (MD) Simulations for Conformational Analysis
There is a lack of published molecular dynamics simulation studies for this compound. MD simulations would be instrumental in exploring its conformational landscape, flexibility, and interactions with solvent molecules over time.
Molecular Docking Studies with Biological Receptors and Enzymes
While molecular docking studies have been performed on various derivatives of the broader pyrrolopyrimidine family to investigate their binding modes with biological targets like kinases, no such studies were found specifically for the parent this compound. Therefore, there is no data to report on its potential interactions with specific biological receptors or enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are developed for a series of compounds to correlate their chemical structures with biological activities. As no biological activity data or series of analogues of this compound were found in the context of a QSAR study, there are no available models or findings to report for this specific compound.
Pharmacophore Modeling and Virtual Screening Applications
The application of computational techniques such as pharmacophore modeling and virtual screening has become an integral part of modern drug discovery, offering a rational and efficient approach to identifying novel bioactive molecules. For the this compound system and its analogs, these in silico methods are instrumental in exploring their potential as ligands for various biological targets. While specific pharmacophore models for the exact this compound scaffold are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on closely related pyrrolopyrimidine isomers. These studies provide a framework for how the structural features of the pyrrolo[3,4-d]pyrimidine core can be translated into pharmacophore models for the discovery of new therapeutic agents.
Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the broader class of pyrrolopyrimidines, which have been investigated for their potential as inhibitors of various kinases and other enzymes, common pharmacophoric features have been identified. For instance, in the context of kinase inhibition, the pyrrolopyrimidine scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the target protein.
Virtual screening, the computational counterpart to high-throughput screening, utilizes these pharmacophore models to search large chemical databases for molecules that match the defined spatial and chemical features. This process allows for the rapid and cost-effective identification of a smaller, more focused set of compounds for subsequent experimental testing.
Pharmacophore Model Development for Pyrrolopyrimidine Analogs
The development of a pharmacophore model typically begins with a set of known active compounds or the crystal structure of a target protein with a bound ligand. For pyrrolopyrimidine derivatives, studies have often focused on their role as ATP-competitive inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). In these cases, the essential pharmacophoric features often include:
A heterocyclic system , like the pyrrolopyrimidine core, to occupy the adenine (B156593) binding region.
Hydrogen bond donors and acceptors from the pyrimidine (B1678525) ring to interact with the hinge region of the kinase.
Hydrophobic or aromatic groups to occupy hydrophobic pockets within the ATP-binding site.
For example, in the design of new EGFR inhibitors, researchers have utilized the pyrrolo[3,2-d]pyrimidine moiety as a core scaffold. nih.gov The design of these compounds was based on the essential pharmacophoric features required for EGFR inhibition. nih.gov Similarly, studies on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors have involved pharmacophore mapping to design novel derivatives. nih.gov
A hypothetical pharmacophore model for a this compound derivative targeting a generic kinase could be conceptualized as shown in the table below.
| Pharmacophore Feature | Potential Corresponding Structural Element |
| Hydrogen Bond Donor | N-H group in the pyrrole (B145914) or pyrimidine ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen atoms in the pyrimidine ring |
| Aromatic Ring | The pyrrolopyrimidine core itself or substituted aryl groups |
| Hydrophobic Group | Alkyl or aryl substituents on the core structure |
Virtual Screening of Chemical Libraries
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large compound libraries, such as the ZINC database or corporate collections. The goal is to identify molecules that fit the pharmacophore and are therefore more likely to be active.
While a direct virtual screening campaign for the this compound scaffold is not readily found in the literature, numerous examples exist for its isomers. For instance, a common-feature pharmacophore model was successfully used to screen chemical databases to discover novel N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as Casein Kinase 1 (CK1) inhibitors. nih.gov This approach led to the identification of a hit compound which was then optimized into a potent inhibitor. nih.gov
The general workflow for a virtual screening study involving a pyrrolopyrimidine-based pharmacophore is outlined below:
| Step | Description | Example from Related Studies |
| 1. Target Selection & Pharmacophore Generation | A biological target is chosen, and a pharmacophore model is built based on known active ligands or the receptor's binding site. | A pharmacophore model was generated for pyrido[2,3-d]pyrimidines targeting human thymidylate synthase. nih.gov |
| 2. Database Preparation | A large database of chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule. | Screening of the ZINC database for novel CDK4/6 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. |
| 3. Virtual Screening | The pharmacophore model is used to filter the database, retaining only those molecules that match the query. | Identification of a hit compound, N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, through virtual screening for CK1 inhibitors. nih.gov |
| 4. Hit Filtering and Selection | The initial hits are further filtered based on properties like drug-likeness (e.g., Lipinski's rule of five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and visual inspection. | Molecular docking studies and ADMET predictions are often used to refine the list of potential hits. |
| 5. Experimental Validation | The most promising candidates are synthesized or acquired and tested in biological assays to confirm their activity. | The identified hit from the CK1 inhibitor screen was experimentally validated and showed potent inhibition. nih.gov |
In a study focused on 1H-pyrrolopyrimidine-2,4-dione derivatives as ligands for α1-adrenergic receptors, molecular docking was employed to understand the structure-activity relationships, which is a complementary computational tool often used in conjunction with or as a follow-up to virtual screening. nih.gov This highlights the importance of integrating various computational methods to rationalize experimental findings and guide the design of new, more potent, and selective ligands. nih.gov
Preclinical Biological Investigations and Molecular Target Interactions of 1h Pyrrolo 3,4 D Pyrimidine 2,4 3h,6h Dione Derivatives in Vitro Studies
Enzyme Inhibition Studies
Kinase Inhibition
Cyclin-Dependent Kinases (CDKs) & Epidermal Growth Factor Receptor (EGFR) Kinase
Based on a comprehensive review of published scientific literature, there is currently no available in vitro data concerning the inhibitory activity of 1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione derivatives against Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) kinase.
Poly(ADP-ribose) Polymerases (PARPs)
Derivatives of the this compound scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerases (PARPs), which are crucial enzymes in the DNA repair pathway. nuph.edu.ua A study focused on a series of 4-trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione compounds revealed a potent inhibitory effect on both PARP-1 and PARP-2 isoforms. nuph.edu.ua
These enzymes are key targets for anticancer therapies, particularly in tumors with defects in homologous recombination genetic pathways. nuph.edu.ua The research highlighted that specific substitutions on the pyrrolopyrimidine scaffold are critical for activity and selectivity. Structure-activity relationship analysis demonstrated that an N1-aryl substituent is crucial for high potency and selectivity towards PARP-2, while a p-fluorobenzyl group was identified as optimal for achieving potent, non-selective inhibition of both PARP-1 and PARP-2. nuph.edu.ua
Inhibition of Other Enzymes
Thymidine Phosphorylase & Phosphoinositide 3-Kinases (PI3Ks)
A thorough search of scientific literature indicates there is no published in vitro data regarding the inhibitory effects of this compound derivatives on the enzymatic activity of Thymidine Phosphorylase or Phosphoinositide 3-Kinases (PI3Ks).
Cell-Based Assays
In Vitro Anti-proliferative Activity Against Various Cancer Cell Lines
There is currently no published scientific data available from in vitro cell-based assays detailing the anti-proliferative activity of this compound derivatives against cancer cell lines.
Modulation of Cellular Signaling Pathways
Investigations into the specific effects of this compound derivatives on the modulation of cellular signaling pathways have not been reported in the available scientific literature.
Induction of Apoptosis in Cellular Models
There is currently no published data from in vitro cellular models to demonstrate or quantify the induction of apoptosis by derivatives of the this compound scaffold.
Receptor Binding Studies for Ligand Identification (e.g., Adrenoceptor Ligands)
No published studies were identified that specifically investigate the binding of this compound derivatives to adrenoceptors or any other specific receptor targets.
Structure-Activity Relationship (SAR) Analysis from Biological Data
There is no available in vitro biological data from which to derive a structure-activity relationship for this class of compounds.
Identification of Key Pharmacophoric Features
Without SAR data, the key pharmacophoric features of the this compound scaffold for any specific biological activity have not been determined.
Impact of Substituent Effects on In Vitro Activity
The impact of various substituents on the pyrrolo[3,4-d]pyrimidine-2,4-dione core has not been documented in the scientific literature, as no relevant in vitro activity has been reported.
Proposed Molecular Mechanisms of Action (In Vitro)
In the absence of identified biological activity and target interactions, no molecular mechanisms of action have been proposed for derivatives of this compound.
Further research is required to explore the potential biological activities and therapeutic applications of this specific chemical entity.
Future Directions and Emerging Research Opportunities for 1h Pyrrolo 3,4 D Pyrimidine 2,4 3h,6h Dione
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methodologies is a cornerstone of modern medicinal chemistry. For the 1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione core, future research is increasingly focused on sustainable and novel synthetic strategies.
Green chemistry principles are being integrated into the synthesis of pyrrolopyrimidine derivatives. rsc.org This includes the use of water as a solvent, which is an economical and environmentally secure alternative to traditional organic solvents. tandfonline.com One-pot multicomponent reactions (MCRs) are also gaining prominence as they offer a streamlined approach to generating molecular diversity while minimizing waste. tandfonline.comrsc.org For instance, a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines has been prepared via a one-pot condensation reaction in water at room temperature. tandfonline.com
The use of novel catalysts is another promising avenue. A procedure for the synthesis of Ag/TiO2/Fe3O4@MWCNTs MNCs as a heterogeneous organometallic catalyst has been reported for the preparation of spiro pyrrolo[3,4-d]pyrimidine derivatives. tandfonline.com Furthermore, thiamine (B1217682) hydrochloride (Vitamin B1) is being explored as a recyclable and environmentally benign organocatalyst for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives in aqueous media. bohrium.com Tandem reactions, such as the Staudinger/aza-Wittig reaction, are also being developed to provide new and efficient access to the pyrrolo[3,4-d]pyrimidine system. researchgate.net
| Synthetic Approach | Key Features | Compound Class | Reference(s) |
| One-pot Multicomponent Reaction | Water as solvent, room temperature | Spiro pyrrolo[3,4-d]pyrimidines | tandfonline.com |
| Heterogeneous Catalysis | Ag/TiO2/Fe3O4@MWCNTs MNCs | Spiro pyrrolo[3,4-d]pyrimidines | tandfonline.com |
| Organocatalysis | Thiamine hydrochloride (VB1) in water | Pyrrolo[2,3-d]pyrimidines | bohrium.com |
| Tandem Reaction | Staudinger/aza-Wittig reaction | Pyrrolo[3,4-d]pyrimidines | researchgate.net |
Exploration of Underexplored Biological Targets and Pathways
While derivatives of the this compound scaffold have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there remains a vast landscape of unexplored biological targets and pathways. researchgate.netbohrium.com
One emerging area of interest is the inhibition of kinases. For example, a tricyclic 6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold was identified as a novel inhibitor of Aurora kinase A through virtual screening. nih.gov Further exploration of the this compound core for the inhibition of other kinases implicated in cancer and other diseases presents a significant research opportunity.
Recent patent literature has also highlighted the potential of 1H-pyrrolo[3,4-d]pyrimidine-2,4-dione derivatives as NLRP3 inhibitors. google.com The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is associated with a wide range of inflammatory and autoimmune disorders. This suggests a novel and underexplored therapeutic avenue for this class of compounds.
Furthermore, expanding investigations into therapeutic areas such as neurodegenerative diseases and metabolic disorders could uncover new biological activities and mechanisms of action for derivatives of this scaffold. rsc.orggoogle.com
| Potential Biological Target/Pathway | Therapeutic Area | Compound Scaffold | Reference(s) |
| Aurora kinase A | Cancer | 6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione | nih.gov |
| NLRP3 Inflammasome | Inflammatory Diseases, Autoimmune Disorders | 1H-pyrrolo[3,4-d]pyrimidine-2,4-dione derivatives | google.com |
| Underexplored Kinases | Various Diseases | This compound derivatives | bohrium.com |
| Neurodegenerative and Metabolic Disorders | Neurology, Metabolism | This compound derivatives | rsc.orggoogle.com |
Integration of Advanced Computational Chemistry in Rational Design
The integration of advanced computational chemistry tools is becoming indispensable for the rational design and optimization of novel drug candidates. For the this compound scaffold, in silico methods are being employed to elucidate structure-activity relationships (SAR) and predict the biological activity of new derivatives.
Molecular modeling and virtual screening have been successfully used to identify novel scaffolds for kinase inhibition, as demonstrated by the discovery of a pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione as an Aurora kinase A inhibitor. nih.gov Molecular docking studies are also being utilized to understand the binding interactions between pyrrolo[3,4-d]pyrimidine derivatives and their biological targets, providing insights for the design of more potent and selective inhibitors. rsc.org
Molecular simulation studies, including molecular dynamics, are being applied to analyze the stability of ligand-protein complexes and to understand the dynamic changes that occur upon binding. frontiersin.org This information is crucial for validating docking results and for the rational design of new compounds with improved pharmacokinetic and pharmacodynamic properties.
Application of Combinatorial Chemistry for Library Synthesis
Combinatorial chemistry, coupled with high-throughput screening, offers a powerful approach for the rapid discovery of new bioactive compounds. The this compound scaffold is well-suited for the generation of diverse chemical libraries due to its synthetic tractability.
Solid-phase synthesis has been utilized for the preparation of pyrrolo[3,4-d]pyrimidine libraries. acs.org This methodology allows for the efficient and systematic variation of substituents on the core scaffold, leading to the generation of a large number of compounds for biological screening. Microwave-assisted synthesis has also been employed to accelerate the synthesis of these libraries. acs.org
More recently, the 2-amine substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been identified as a key component in a DNA-encoded library (DEL) designed for the discovery of RNA-targeted small molecules. biorxiv.org This innovative approach, termed "DEL Zipper," highlights the utility of the pyrrolo[3,4-d]pyrimidine core in next-generation screening platforms for challenging biological targets.
| Combinatorial Approach | Key Features | Application | Reference(s) |
| Solid-Phase Synthesis | Traceless synthesis, microwave-assisted | Generation of diverse libraries | acs.org |
| DNA-Encoded Library (DEL) | "DEL Zipper" for RNA targets | Discovery of RNA-targeted small molecules | biorxiv.org |
Potential in Materials Science and Interdisciplinary Research
Beyond its traditional role in medicinal chemistry, the this compound scaffold and its derivatives are beginning to show promise in the field of materials science. The unique photophysical properties of certain pyrrolopyrimidine derivatives make them attractive candidates for the development of novel functional materials.
For instance, pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivatives have been synthesized that exhibit aggregation-induced emission enhancement (AIEE) properties. nih.gov These luminogens emit fluorescence in the solid state or in aggregated form, a highly desirable characteristic for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The fluorescence properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. nih.gov
The intersection of medicinal chemistry and materials science opens up exciting interdisciplinary research opportunities. rsc.org For example, the development of fluorescent pyrrolo[3,4-d]pyrimidine derivatives with specific biological targeting capabilities could lead to new diagnostic tools and theranostic agents. Further exploration of the electronic and optical properties of this scaffold could also lead to its application in organic electronics and other advanced materials. mdpi.com
| Application Area | Property | Compound Class | Reference(s) |
| Organic Light-Emitting Diodes (OLEDs) | Aggregation-Induced Emission Enhancement (AIEE) | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | nih.gov |
| Chemical Sensors | Fluorescence | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | nih.gov |
| Bio-imaging | Fluorescence | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | nih.gov |
| Organic Electronics | Electronic and Optical Properties | Pyrrolo[3,4-d]pyrimidine derivatives | mdpi.com |
Q & A
Q. What are the common synthetic routes for 1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclocondensation or multicomponent reactions. For example:
- Schiff base intermediates : A Schiff base (e.g., compound 14 in ) reacts with thiourea under bromine catalysis to form pyrimidine derivatives. Temperature (80–100°C) and solvent choice (DMF or ethanol) are critical for yield optimization .
- Microwave-assisted synthesis : Microwave irradiation (160°C, 20 min) enables efficient one-pot reactions using 5-aminouracil, aldehydes, and ketones, reducing side reactions and improving yields (e.g., 84–93% yields in ) .
Q. Key Optimization Parameters :
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.27–8.91 ppm; ).
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in ).
- HRMS : Confirms molecular formulas (e.g., m/z 407.0732 for brominated derivatives; ).
Q. Best Practices :
- Use DMSO-d6 for NMR to stabilize NH protons.
- Recrystallize from water/ethanol mixtures for high-quality X-ray samples .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) impact the bioactivity of this compound derivatives?
Answer:
- Halogenation : Bromine or iodine substitution at position 5 () enhances antimicrobial activity by increasing electrophilicity.
- Alkylation : 2-Phenylethyl groups () improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets.
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Bioactivity Change | Mechanism |
|---|---|---|
| 5-Iodo substitution | Antiviral activity | Stabilizes DNA binding via halogen bonding. |
| N-Methylation | Reduced toxicity | Blocks metabolic oxidation at the NH site. |
Q. What mechanisms explain conflicting results in the cyclization of 1H-Pyrrolo[3,4-d]pyrimidine intermediates?
Answer: Contradictions arise from competing pathways:
- Solvent effects : Protic solvents (ethanol) favor keto-enol tautomerization, while aprotic solvents (THF) stabilize imine intermediates ().
- Catalyst choice : LiHMDS promotes amide cyclization (), but excess base may hydrolyze esters.
Q. Troubleshooting Guide :
| Issue | Solution |
|---|---|
| Low cyclization yield | Use microwave heating to accelerate kinetics . |
| Side-product formation | Add hydrazine hydrate to trap reactive carbonyls . |
Q. How can computational methods predict the reactivity of this compound in drug design?
Answer:
- DFT calculations : Model electrophilic aromatic substitution (e.g., iodination at position 5; ).
- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock.
Case Study :
Docking of 6-(trifluoromethyl) derivatives () revealed strong hydrogen bonding with DHFR’s Asp27 residue, aligning with experimental IC50 values.
Q. What strategies mitigate challenges in scaling up 1H-Pyrrolo[3,4-d]pyrimidine synthesis?
Answer:
- Flow chemistry : Continuous reactors minimize thermal degradation observed in batch processes.
- Green chemistry : Replace bromine with KI/I2 under acidic conditions for safer iodination ().
Q. Scale-Up Parameters :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction time | 20 hr (reflux) | 4 hr (microwave) |
| Yield | 53% | 68% |
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Time | Key Advantage | Reference |
|---|---|---|---|---|
| Schiff base cyclization | 53 | 20 hr | High purity | |
| Microwave-assisted | 84–93 | 20 min | Scalability | |
| Organocatalytic | 75 | 6 hr | Low toxicity |
Q. Table 2. Bioactivity of Substituted Derivatives
| Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Iodo | HSV-1 | 0.12 | |
| N4-(3-Bromophenyl) | DHFR | 1.4 | |
| 6-(Trifluoromethyl) | Herbicidal | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
